

Application Notes: Ac-RLR-AMC Assay for Purified 26S Proteasome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-RLR-AMC

Cat. No.: B15590514

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis. Its proteolytic activity is attributed to the 20S core particle, which possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like. The **Ac-RLR-AMC** assay is a sensitive and specific method for measuring the trypsin-like activity of the purified 26S proteasome. This assay utilizes the fluorogenic peptide substrate Ac-Arg-Leu-Arg-AMC (**Ac-RLR-AMC**). Upon cleavage by the proteasome's trypsin-like activity, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.^{[1][2]} The resulting increase in fluorescence can be monitored over time to determine enzymatic activity. This application note provides a detailed protocol for performing the **Ac-RLR-AMC** assay with purified 26S proteasome, including data presentation and visualization of the experimental workflow.

Principle of the Assay

The fundamental principle of this assay is the enzymatic cleavage of a non-fluorescent substrate to yield a fluorescent product. The rate of the fluorescence increase is directly proportional to the proteasome's trypsin-like activity.

The reaction proceeds as follows:

Ac-Arg-Leu-Arg-AMC (non-fluorescent) --- (26S Proteasome - Trypsin-like activity) --> Ac-Arg-Leu-Arg + AMC (fluorescent)

Data Presentation

Quantitative Assay Parameters

The following table summarizes key quantitative parameters for the **Ac-RLR-AMC** assay with purified 26S proteasome.

Parameter	Value	Notes
Enzyme	Purified 26S Proteasome	
Substrate	Ac-Arg-Leu-Arg-AMC (Ac-RLR-AMC)	Specific for trypsin-like activity
Excitation Wavelength	380 nm	[1] [2]
Emission Wavelength	440-460 nm	[1] [2]
Typical Enzyme Concentration	1 nM (final concentration)	[3] [4]
Typical Substrate Concentration	10-100 μ M (final concentration)	A starting concentration of 10 μ M is often used. [3]
Km of Ac-RLR-AMC	78 μ M	[5]
Incubation Temperature	37°C	[3] [4]
Assay Vehicle	DMSO	For dissolving substrate and inhibitors

Representative Inhibitor Data

This table provides examples of IC₅₀ values for inhibitors targeting different activities of the proteasome. Note that specific inhibitors for the trypsin-like activity can be evaluated using this protocol.

Inhibitor	Target Activity	Reported IC50	Cell Line/System
Bortezomib	Chymotrypsin-like	3.9 ± 0.49 nM	Calu6 cells
Compound 1 (non-covalent)	Chymotrypsin-like	53 ± 16 nM	Calu6 cells

Data presented here is for illustrative purposes. Actual IC50 values should be determined experimentally.[6]

Experimental Protocol

Materials and Reagents

- Purified 26S Proteasome
- **Ac-RLR-AMC** substrate
- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP.[3]
- Proteasome inhibitor (e.g., MG132) for positive control
- Black, flat-bottom 96-well assay plates
- Fluorometric microplate reader

Reagent Preparation

- **Ac-RLR-AMC** Stock Solution (10 mM): Dissolve the **Ac-RLR-AMC** substrate in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.
- Purified 26S Proteasome Working Solution: Dilute the purified 26S proteasome in cold assay buffer to the desired final concentration (e.g., 2 nM for a 1:1 addition to the reaction, resulting in a 1 nM final concentration). Keep on ice.
- Inhibitor Stock Solution (for positive control): Prepare a stock solution of a known proteasome inhibitor (e.g., 10 mM MG132 in DMSO). Store at -20°C.

- Assay Buffer: Prepare the assay buffer and ensure it is at the desired reaction temperature before use.

Assay Procedure

- Assay Plate Setup:
 - Add components to the wells of a black 96-well plate according to the table below. It is recommended to perform all assays in triplicate.
 - Blank (No Enzyme Control): Contains all reaction components except the enzyme. This is to determine the background fluorescence.
 - Negative Control (No Inhibitor): Contains all reaction components, including the enzyme, to measure the total activity.
 - Positive Control (Inhibitor): Contains all reaction components, including the enzyme and a known inhibitor, to confirm the assay can detect inhibition.
 - Test Compound: Contains all reaction components, including the enzyme and the compound to be tested.

Well Type	Assay Buffer	Inhibitor/Vehicle	26S Proteasome	Ac-RLR-AMC
Blank	X μ L	Vehicle	-	Y μ L
Negative Control	X μ L	Vehicle	Z μ L	Y μ L
Positive Control	X μ L	Inhibitor	Z μ L	Y μ L
Test Compound	X μ L	Test Compound	Z μ L	Y μ L

- Pre-incubation:
 - Add the assay buffer, inhibitor/vehicle, and purified 26S proteasome to the appropriate wells.

- Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step allows for any inhibitors to interact with the enzyme before the substrate is added.
- Reaction Initiation:
 - Prepare a working solution of **Ac-RLR-AMC** by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM for a 1:1 addition to the reaction, resulting in a 10 µM final concentration).
 - Initiate the reaction by adding the **Ac-RLR-AMC** working solution to all wells.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically for a set period (e.g., 60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.

Data Analysis

- Calculate the rate of reaction (slope): For each well, plot the fluorescence intensity versus time. The initial linear portion of the curve represents the rate of the reaction (RFU/min).
- Subtract the blank: Subtract the average slope of the blank wells from the slopes of all other wells.
- Determine Percent Inhibition: For inhibitor studies, calculate the percent inhibition using the following formula:
$$\% \text{ Inhibition} = [1 - (\text{Slope of Test Compound} / \text{Slope of Negative Control})] \times 100$$
- IC50 Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

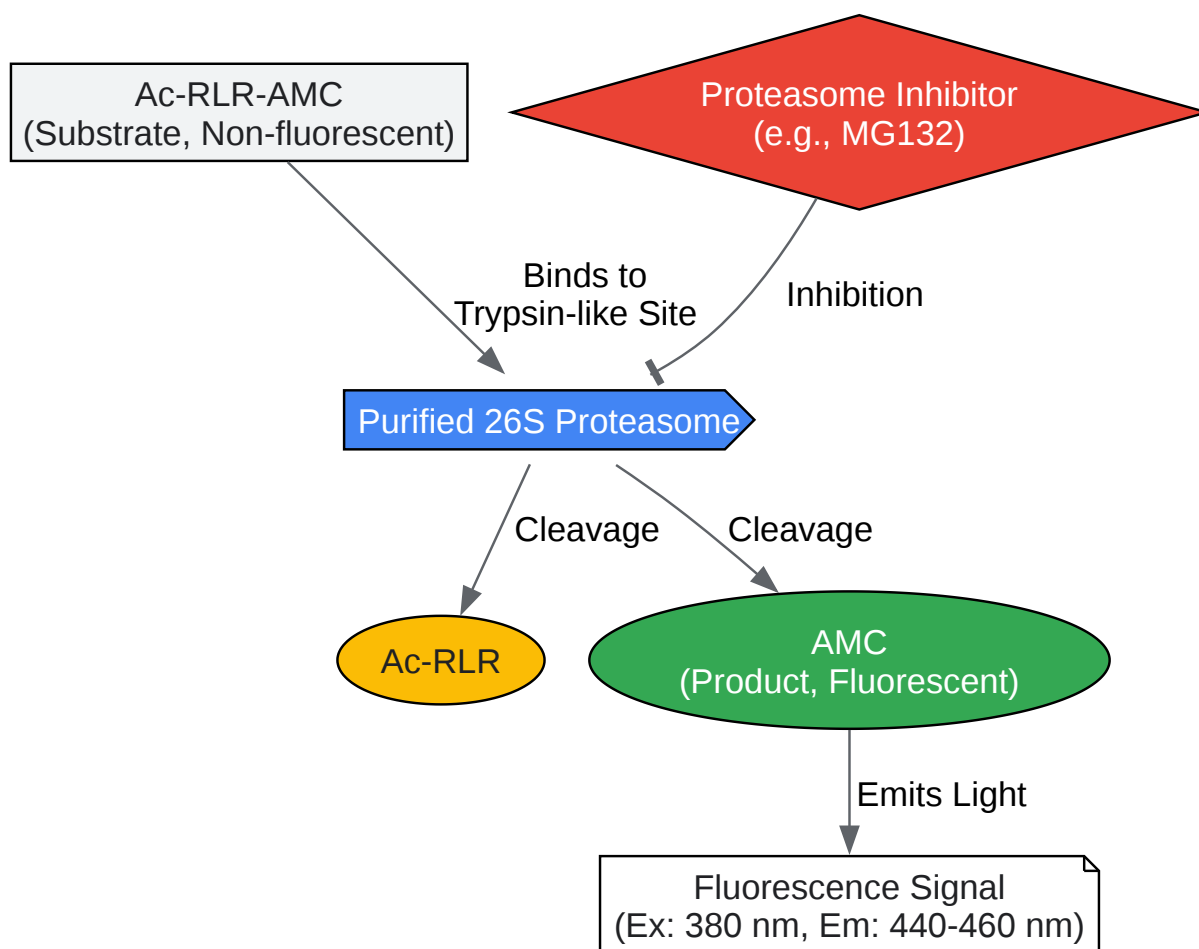
Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the **Ac-RLR-AMC** assay with purified 26S proteasome.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Principle of the **Ac-RLR-AMC** fluorogenic assay for 26S proteasome activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adipogen.com [adipogen.com]
- 6. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β 5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Ac-RLR-AMC Assay for Purified 26S Proteasome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590514#ac-rlr-amc-assay-protocol-for-purified-26s-proteasome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com